molecular formula C17H16F2N2O3 B6495833 N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide CAS No. 1351608-74-6

N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide

Cat. No.: B6495833
CAS No.: 1351608-74-6
M. Wt: 334.32 g/mol
InChI Key: YNDFWJHIKCZNQJ-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide is a synthetic organic compound Its structure features a difluorophenyl group, a hydroxy-phenylpropyl group, and an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.

    Introduction of the Difluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is introduced.

    Addition of the Hydroxy-Phenylpropyl Group: This could be done through a Friedel-Crafts alkylation or acylation reaction, followed by reduction and hydroxylation steps.

Industrial Production Methods

Industrial production would likely scale up these reactions using continuous flow reactors and optimized conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential inhibitor of enzymes or receptor ligands.

    Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar compounds might include other ethanediamide derivatives or compounds with difluorophenyl and hydroxy-phenylpropyl groups. Compared to these, N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide might exhibit unique binding affinities or selectivities due to its specific structural features.

List of Similar Compounds

  • N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide analogs with different substituents on the phenyl rings.
  • Other ethanediamide derivatives with varying alkyl or aryl groups.

Properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3/c1-17(24,11-5-3-2-4-6-11)10-20-15(22)16(23)21-14-8-7-12(18)9-13(14)19/h2-9,24H,10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDFWJHIKCZNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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